molecular formula C18H12INO4 B11700135 methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

Cat. No.: B11700135
M. Wt: 433.2 g/mol
InChI Key: DYEZLWCBVMVFMW-GDNBJRDFSA-N
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Description

Methyl 4-{[(4Z)-2-(4-iodophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group and an oxazole ring, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4Z)-2-(4-iodophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced through a halogenation reaction, typically using iodine and a suitable catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4Z)-2-(4-iodophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[(4Z)-2-(4-iodophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4Z)-2-(4-iodophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate involves its interaction with molecular targets through its functional groups. The iodophenyl group can participate in halogen bonding, while the oxazole ring can engage in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodobenzoate: Shares the iodophenyl group but lacks the oxazole ring.

    4-Iodophenol: Contains the iodophenyl group but with a hydroxyl group instead of the ester and oxazole functionalities.

    Iodophenpropit: Another iodophenyl compound with different functional groups.

Uniqueness

Methyl 4-{[(4Z)-2-(4-iodophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is unique due to its combination of an iodophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H12INO4

Molecular Weight

433.2 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate

InChI

InChI=1S/C18H12INO4/c1-23-17(21)13-4-2-11(3-5-13)10-15-18(22)24-16(20-15)12-6-8-14(19)9-7-12/h2-10H,1H3/b15-10-

InChI Key

DYEZLWCBVMVFMW-GDNBJRDFSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)I

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)I

Origin of Product

United States

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